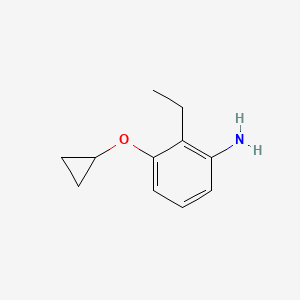
Tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate: is an organic compound with the molecular formula C11H14N2O4 It is a derivative of pyridine, featuring a formyl group and a hydroxyl group on the pyridine ring, along with a tert-butyl carbamate group attached to the propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-hydroxy-3-pyridinecarboxaldehyde, is reacted with a suitable protecting group to form the protected intermediate.
Introduction of the Propyl Chain: The protected intermediate is then reacted with a propylating agent under basic conditions to introduce the propyl chain.
Formation of the Carbamate Group: The resulting intermediate is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired product
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group, forming an alcohol.
Substitution: The hydroxyl group on the pyridine ring can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry, forming complexes with metal ions.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural features.
Biological Probes: Used as a probe in biological studies to investigate enzyme activities and receptor interactions.
Industry:
Material Science:
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The carbamate group can enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-formyl-3-pyridinylcarbamate
- Tert-butyl (3-hydroxypyridin-2-yl)carbamate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
Comparison:
- Structural Differences: The position and nature of the substituents on the pyridine ring can significantly affect the compound’s reactivity and properties.
- Reactivity: The presence of different functional groups (e.g., formyl, hydroxyl) can influence the types of reactions the compound undergoes.
- Applications: Each compound may have unique applications based on its specific structure and reactivity .
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
tert-butyl N-[3-(4-formyl-3-hydroxypyridin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-7-4-5-11-12(18)10(9-17)6-8-15-11/h6,8-9,18H,4-5,7H2,1-3H3,(H,16,19) |
Clé InChI |
YVBWLPRAKVOVFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC1=NC=CC(=C1O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841560.png)
